molecular formula C17H17FN2O B11340356 5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11340356
M. Wt: 284.33 g/mol
InChI Key: NAFJZZUXBMGSOS-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a phenoxy methyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with a suitable reagent to form the benzodiazole ring.

    Substitution: The isopropyl group and phenoxy methyl group are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or amines.

Scientific Research Applications

5-Fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorine atom and the benzodiazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • **6-Bromo-4-fluoro-1-isopropyl-

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

6-fluoro-2-[(4-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-11(2)12-3-6-14(7-4-12)21-10-17-19-15-8-5-13(18)9-16(15)20-17/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

NAFJZZUXBMGSOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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